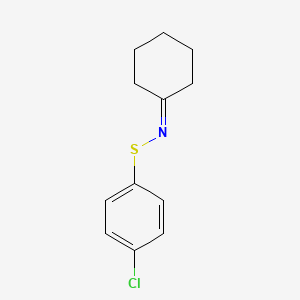![molecular formula C21H22O2S B14580698 1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene CAS No. 61434-97-7](/img/structure/B14580698.png)
1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene is an organic compound with a complex structure that includes a benzene ring, a phenoxy group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene typically involves multiple steps, including the formation of the phenoxy group and the attachment of the sulfanyl group to the benzene ring. The reaction conditions often require the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzene derivatives with phenoxy and sulfanyl groups, such as:
- 1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene
- This compound
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61434-97-7 |
|---|---|
Molecular Formula |
C21H22O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-methyl-4-[2-(1-phenoxycyclohexa-2,4-dien-1-yl)oxyethylsulfanyl]benzene |
InChI |
InChI=1S/C21H22O2S/c1-18-10-12-20(13-11-18)24-17-16-22-21(14-6-3-7-15-21)23-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3 |
InChI Key |
XZLFZEDUHLSQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2(CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


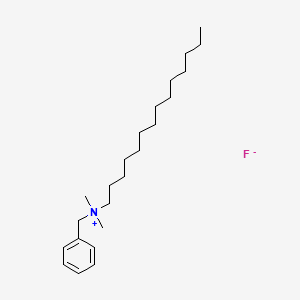
![{[2-(Ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14580625.png)
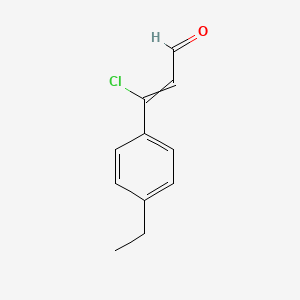
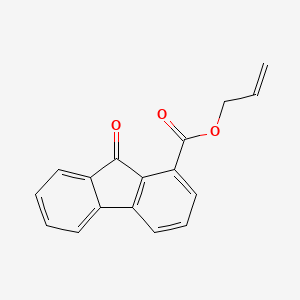
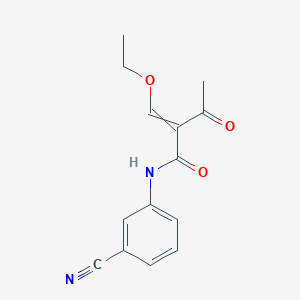
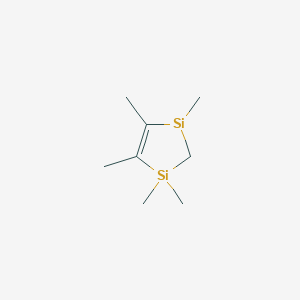
![5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14580671.png)
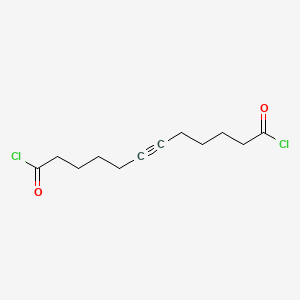
![3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14580677.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14580682.png)
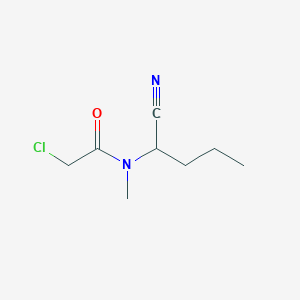
![Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol](/img/structure/B14580702.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)
